molecular formula C6H6FN B14023929 2-Aminofluorobenzene-3,4,5,6-d4 CAS No. 646502-91-2

2-Aminofluorobenzene-3,4,5,6-d4

Cat. No.: B14023929
CAS No.: 646502-91-2
M. Wt: 115.14 g/mol
InChI Key: FTZQXOJYPFINKJ-RHQRLBAQSA-N
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Description

2-Aminofluorobenzene-3,4,5,6-d4 is a deuterated derivative of 2-aminofluorobenzene, where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminofluorobenzene-3,4,5,6-d4 typically involves the deuteration of 2-aminofluorobenzene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. This process ensures the selective replacement of hydrogen atoms with deuterium at the desired positions on the benzene ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to facilitate the deuteration process. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminofluorobenzene-3,4,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminofluorobenzene-3,4,5,6-d4 is widely used in scientific research due to its deuterated nature, which makes it valuable in:

Mechanism of Action

The mechanism of action of 2-Aminofluorobenzene-3,4,5,6-d4 largely depends on its application. In metabolic studies, the deuterium atoms act as non-radioactive tracers, allowing researchers to follow the compound’s transformation and interaction with biological molecules. The presence of deuterium can also influence the compound’s reactivity and stability, providing insights into reaction pathways and mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium atoms, which provide distinct advantages in analytical and synthetic applications. The isotopic labeling allows for precise tracking in metabolic studies and can enhance the stability and reactivity of the compound in various chemical reactions .

Properties

CAS No.

646502-91-2

Molecular Formula

C6H6FN

Molecular Weight

115.14 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-fluoroaniline

InChI

InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D

InChI Key

FTZQXOJYPFINKJ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)F)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)N)F

Origin of Product

United States

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